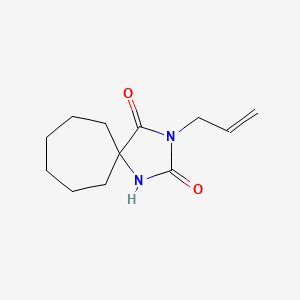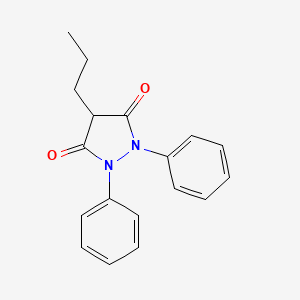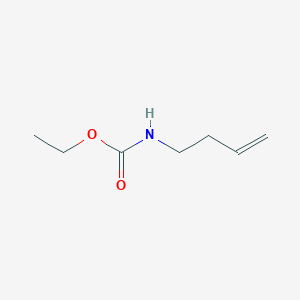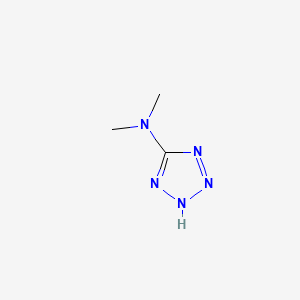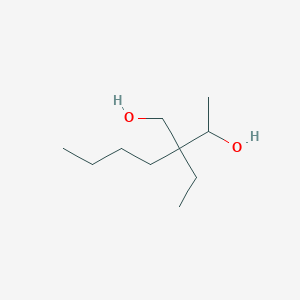
2-Butyl-2-ethylbutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-2-ethylbutane-1,3-diol: is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is used in various chemical processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial processes may also involve the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions
2-Butyl-2-ethylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学研究应用
2-Butyl-2-ethylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butyl-2-ethylbutane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
Ethylene glycol (1,2-ethanediol): A simple diol used as antifreeze and in the production of polyesters.
Propylene glycol (1,2-propanediol): Used in food, pharmaceuticals, and cosmetics.
Butane-1,4-diol: Used in the production of plastics and as a solvent.
Uniqueness
2-Butyl-2-ethylbutane-1,3-diol is unique due to its specific structure, which provides distinct chemical properties and reactivity compared to other diols. Its branched structure can influence its physical properties, such as boiling and melting points, and its reactivity in chemical reactions .
属性
CAS 编号 |
2050-83-1 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
2-butyl-2-ethylbutane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-4-6-7-10(5-2,8-11)9(3)12/h9,11-12H,4-8H2,1-3H3 |
InChI 键 |
SKGQUQWUJKXSBS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)(CO)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


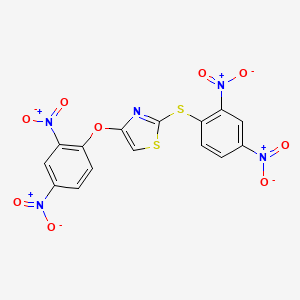
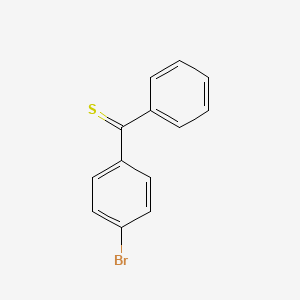
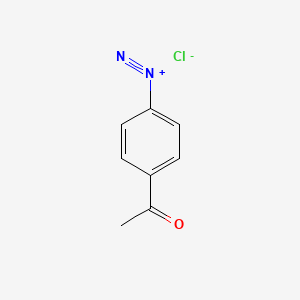

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
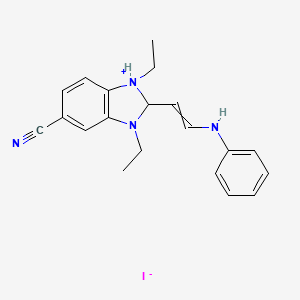
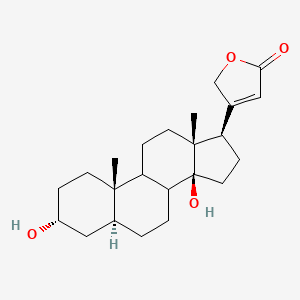

![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
